molecular formula C7H6ClN3 B1593454 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-42-0

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B1593454
M. Wt: 167.59 g/mol
InChI Key: IYHIDEHLMBFMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (8CMTAP) is a heterocyclic compound that belongs to the triazole family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and drug design. 8CMTAP is a versatile molecule, displaying a wide range of biochemical and physiological effects.

Scientific Research Applications

Antifungal Activity

  • Crystal Structure and Antifungal Properties

    The compound 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, derived from 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine, was synthesized and its crystal structure determined. Preliminary biological tests indicated significant antifungal activities against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea (Q. Wang et al., 2018).

  • Sulfone Derivatives with Antifungal and Insecticidal Activities

    Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, including 8-chloro variants, exhibited good antifungal and insecticidal activities. For instance, specific derivatives showed high inhibition rates against Rhizotonia erealis and Helminthosporium maydis, and significant mortality rates against Plutella xylostella and Helicoverpa armigera (F. Xu et al., 2017).

Synthesis and Characterization

  • Microwave-Assisted Synthesis

    A series of novel 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines were synthesized using microwave irradiation. These compounds, characterized by various spectroscopic methods, exhibited weak antifungal activity (Ming-yan Yang et al., 2015).

  • Crystal Structure and DFT Studies

    The synthesis and crystal structure of 8-chloro-3-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine was carried out. Theoretical calculations using Density Functional Theory (DFT) were performed, comparing experimental and theoretical results (Jin-Xia Mu et al., 2015).

  • Oxidative Cyclization for Synthesis

    Efficient synthesis of [1,2,4]Triazolo[4,3-a]pyridines was achieved using oxidative cyclization with N-Chlorosuccinimide (NCS). This method allowed the synthesis of compounds with potential pharmaceutical applications (Said El-Kurdi et al., 2021).

  • Microwave-Assisted Synthesis of Derivatives:** Novel 1,2,4-triazolo[4,3-a]pyridine derivatives were synthesized using microwave assistance, providing a method with high yields, simple work-up, and environmental friendliness (Lin-Jiong Zhang et al., 2015).

Synthesis Methods

  • Palladium-Catalyzed Chemoselective Monoarylation

    An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involved palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation (A. Reichelt et al., 2010).

  • Herbicidal Activity

    N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including 8-chloro variants, were synthesized and found to possess excellent herbicidal activity on a broad spectrum of vegetation (M. Moran, 2003).

Other Applications

  • Theoretical and Experimental Studies of Derivatives

    Pyridazine derivatives, including triazolo pyridazine compounds, were synthesized and characterized. Theoretical calculations were employed to analyze quantum chemical parameters, contributing to understanding their biological properties like anti-tumor and anti-inflammatory activity (Hamdi Hamid Sallam et al., 2021).

  • Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one

properties

IUPAC Name

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHIDEHLMBFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650382
Record name 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

CAS RN

929000-42-0
Record name 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 3
Reactant of Route 3
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 4
Reactant of Route 4
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 5
Reactant of Route 5
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Citations

For This Compound
2
Citations
XH Liu, XY Xu, CX Tan, JQ Weng… - Pest Management …, 2015 - Wiley Online Library
BACKGROUND 1,2,4‐Triazolo[4,3‐a]pyridine derivatives represent a new series of compounds that possess good herbicidal activity against Echinochloa crusgalli (L.) Beauv., Setaria …
Number of citations: 130 onlinelibrary.wiley.com
A Jeanguenat, P Durieux, AJF Edmunds… - Bioorganic & Medicinal …, 2016 - Elsevier
The diamide insecticides act on the ryanodine receptor (RyR). The synthesis of various bicyclic anthranilic derivatives is reported. Their activity against the insect ryanodine receptor (…
Number of citations: 17 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.